2-(4-Nitrobenzenesulfinyl)acetic acid
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Overview
Description
2-(4-Nitrobenzenesulfinyl)acetic acid is an organic compound with the molecular formula C8H7NO5S and a molecular weight of 229.21 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a sulfinyl group (-SO) and an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid typically involves the reaction of 4-nitrobenzenesulfinyl chloride with acetic acid under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4-Nitrobenzenesulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of 2-(4-Nitrobenzenesulfonyl)acetic acid, while reduction of the nitro group yields 2-(4-Aminobenzenesulfinyl)acetic acid.
Scientific Research Applications
2-(4-Nitrobenzenesulfinyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving sulfinyl and nitro groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzenesulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfinyl group can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
2-(4-Nitrobenzenesulfinyl)acetic acid can be compared with other similar compounds such as:
2-(4-Nitrobenzenesulfonyl)acetic acid: This compound has a sulfonyl group instead of a sulfinyl group, making it more oxidized and potentially more reactive in certain chemical reactions.
2-(4-Aminobenzenesulfinyl)acetic acid: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
4-Nitrobenzenesulfinic acid: This compound lacks the acetic acid moiety, making it less versatile in synthetic applications but still useful in specific chemical reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfinylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5S/c10-8(11)5-15(14)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJSCXVOHBMWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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